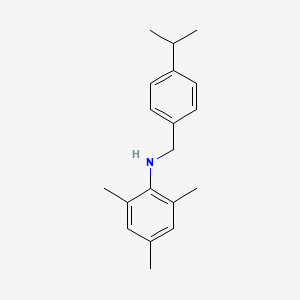

N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline

Description

N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline is a substituted aniline derivative characterized by a 2,4,6-trimethylaniline core functionalized with a 4-isopropylbenzyl group. The 2,4,6-trimethylaniline (mesidine) backbone is a common motif in organic synthesis, with applications ranging from catalysts to materials science . Substituents like the 4-isopropylbenzyl group likely influence steric, electronic, and solubility properties compared to other derivatives.

Properties

IUPAC Name |

2,4,6-trimethyl-N-[(4-propan-2-ylphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N/c1-13(2)18-8-6-17(7-9-18)12-20-19-15(4)10-14(3)11-16(19)5/h6-11,13,20H,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPAFMPLGRRAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NCC2=CC=C(C=C2)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline typically involves the reaction of 4-isopropylbenzyl chloride with 2,4,6-trimethylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

Applications in Organic Synthesis

N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline serves as a crucial building block in the synthesis of various organic compounds. Its ability to participate in electrophilic aromatic substitution reactions makes it useful for creating more complex molecular architectures.

Dyes and Pigments

The compound acts as an intermediate in the production of dyes and pigments due to its aromatic amine structure. It can be utilized to synthesize azo dyes, which are widely used in textiles and inks.

Ligands in Coordination Chemistry

The compound can form coordination complexes with metals, acting as a ligand. These complexes are significant in catalysis and material science applications. For example, this compound can be used to create bulky ligands that stabilize metal centers in catalytic processes.

Applications in Materials Science

This compound has potential applications in the development of advanced materials such as organic semiconductors and polymers.

Organic Light Emitting Diodes (OLEDs)

The compound can be incorporated into the design of OLEDs due to its electron-donating properties. It enhances charge transport within the device, improving efficiency and performance.

Photovoltaic Cells

Research indicates that derivatives of trimethylaniline are useful in the fabrication of organic photovoltaic cells (OPVs). They serve as hole transport materials (HTMs), facilitating better charge separation and collection.

Pharmaceutical Applications

The nitrogen-containing structure of this compound positions it as a candidate for pharmaceutical research.

Synthesis of Azo Dyes

A study demonstrated the successful use of this compound in synthesizing azo dyes through diazotization followed by coupling reactions . The resulting dyes exhibited vibrant colors and stability under various conditions.

Development of OLEDs

In a recent experiment involving OLEDs, researchers found that incorporating this compound improved the device's efficiency by enhancing charge mobility . The study highlighted the importance of optimizing the molecular structure for better performance.

Mechanism of Action

The mechanism of action of N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline involves its interaction with specific molecular targets and pathways. It modulates transcriptional activation by steroid receptors such as NR3C1, NR3C2, and ESR1. Additionally, it acts as a positive regulator of the circadian clock gene expression by stimulating the transcription of BMAL1, CLOCK, and CRY1 through its coactivator role for RORA and RORC .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Aniline Modifications

- 2,4,6-Trimethylaniline (Mesidine): The parent compound lacks additional substituents beyond the three methyl groups on the aromatic ring.

- N-(tert-Butyloxycarbonyl)-N-[2-(3-hydroxypropylimino)-ethyl]-2,4,6-trimethylaniline: Features a bulky tert-butyloxycarbonyl group and a hydroxypropylimino side chain. This compound exists as rotamers (3.8:1 ratio) in solution, with a melting point of 106–108°C and enhanced solubility in polar solvents due to hydrogen bonding .

- N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline : Incorporates electron-withdrawing bromophenyl groups, increasing molecular weight (445.19 g/mol) and rigidity. Used in perovskite solar cells due to its hole-transport properties .

Table 1: Structural and Physical Properties

Comparison with Other Derivatives

- N-(tert-Butyloxycarbonyl) Derivatives : Synthesized via reaction with tert-butyloxycarbonyl (Boc) protecting groups, achieving 78% yield under argon .

- Chloroacetylated Derivatives : Prepared using acetyl chloride or dichloroacetic acid with phosphoryl chloride, requiring careful hydrolysis to remove excess reagents .

Functional and Toxicological Profiles

Electronic and Steric Effects

Toxicity and Environmental Impact

- However, its environmental persistence is notable (0–9% degradation in 6 hours) .

- Brominated Derivatives: No direct toxicity data, but brominated aromatics often exhibit higher bioaccumulation risks.

Biological Activity

N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline is a derivative of 2,4,6-trimethylaniline (TMA), a compound known for its diverse applications in the chemical industry and its biological implications. This article reviews the biological activity of this compound, focusing on its toxicity, carcinogenic potential, and metabolic pathways.

- Chemical Formula : C16H23N

- Molecular Weight : 241.36 g/mol

- CAS Number : Noted as a derivative of TMA.

Acute Toxicity

This compound has been associated with various toxicological effects. Exposure can lead to:

- Methemoglobinemia : This condition arises from the formation of N-hydroxylated metabolites which interfere with oxygen transport in the blood. Symptoms may include cyanosis (blue discoloration of the skin) and respiratory distress .

- Skin Sensitization : Prolonged exposure can cause allergic reactions manifesting as dermatitis .

Carcinogenic Potential

Research indicates that compounds structurally related to this compound exhibit carcinogenic properties. Notable findings include:

- Animal Studies : In various rodent studies, TMA has been shown to induce liver tumors (hepatocellular carcinoma) and other neoplasms . For example, male rats fed with TMA developed significant incidences of liver and lung tumors.

- Genotoxicity : The compound has demonstrated weak mutagenic effects in certain assays, indicating potential risks for DNA damage .

Metabolic Pathways

The metabolism of this compound involves several key steps:

- N-Hydroxylation : The compound is metabolized to form N-hydroxylated derivatives which are crucial for its biological activity and toxicity.

- Formation of Reactive Metabolites : These metabolites can interact with cellular macromolecules leading to genotoxic effects .

Case Studies

- Study on Liver Tumors : An 18-month study on male CD rats indicated a significant increase in liver tumors when exposed to high doses of TMA derivatives. The control group showed markedly lower incidences of similar tumors .

- Methemoglobinemia Induction : A study highlighted that exposure to TMA resulted in methemoglobinemia in laboratory animals, reinforcing concerns about its safety profile .

Data Table: Toxicological Effects Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing derivatives of 2,4,6-trimethylaniline, such as N-(4-isopropylbenzyl)-2,4,6-trimethylaniline?

- Methodological Answer : A common approach involves condensation reactions using substituted benzyl halides or aldehydes. For example, 2,4,6-trimethylaniline can react with 4-isopropylbenzyl chloride under basic conditions to form the target compound. Purification typically employs recrystallization from ethanol or benzene, as demonstrated in analogous syntheses of N-substituted anilines . Advanced methods may use catalysts like rhodium in multicomponent reactions to improve yield and selectivity .

Q. Which analytical techniques are most effective for characterizing N-substituted 2,4,6-trimethylaniline derivatives?

- Methodological Answer : Structural elucidation relies on X-ray crystallography for resolving bond angles and intermolecular interactions (e.g., in trifluoromethanesulfonate salts) . GC×GC-MS is optimal for detecting trace aromatic amines in biological or environmental samples, offering high sensitivity and resolution . Thermal stability can be assessed via TG-DSC to study decomposition kinetics, as shown in nitrate/perchlorate salt analyses .

Q. What are the acute toxicity and handling precautions for 2,4,6-trimethylaniline derivatives?

- Methodological Answer : The parent compound (2,4,6-trimethylaniline) is classified as Acute Tox. 1 (inhalation) and Acute Tox. 4 (dermal) . Researchers should use fume hoods, PPE, and avoid skin contact. Toxicity studies in Salmonella microsome assays indicate potential genotoxicity, necessitating enzymatic activation for hazard evaluation . Environmental persistence data (e.g., BCF = 25) suggest moderate bioaccumulation risks .

Advanced Research Questions

Q. How can multicomponent reactions (MCRs) be optimized to synthesize this compound analogs?

- Methodological Answer : Rhodium-catalyzed MCRs enable efficient synthesis of propargylamine derivatives from 2,4,6-trimethylaniline. Key parameters include solvent choice (e.g., dichloromethane), temperature (25–50°C), and catalyst loading (1–5 mol%). Monitoring reaction progress via HPLC-MS ensures intermediate stability. For example, tert-butyl isocyanide-based MCRs yield tetrazole derivatives with 39% efficiency .

Q. What challenges arise in resolving crystal structures of N-substituted 2,4,6-trimethylaniline complexes, and how are they addressed?

- Methodological Answer : Bulky substituents (e.g., isopropylbenzyl groups) create steric hindrance, complicating diffraction patterns. Using SHELX software for refinement (e.g., SHELXL97) helps model disorder or twinning . For Ru(III) complexes with bis(arylimino)pyridine ligands, synchrotron radiation improves data resolution, while hydrogen bonding analysis clarifies packing motifs .

Q. How do environmental factors influence the mobility and degradation of 2,4,6-trimethylaniline derivatives in soil?

- Methodological Answer : Soil mobility is governed by the organic carbon partition coefficient (Koc) . For 2,4,6-trimethylaniline, Koc ≈ 198 indicates moderate mobility, but humate binding via imine linkages reduces leaching . Aerobic biodegradation studies show <9% depletion in 6 hours, suggesting recalcitrance in industrial wastewater . Mitigation strategies include ozonation or activated carbon adsorption.

Q. How can contradictory genotoxicity data for ortho-substituted anilines be resolved?

- Methodological Answer : Ortho-substituents (e.g., methyl groups) may sterically hinder enzymatic activation to hydroxylamines, reducing mutagenicity. However, 2,4,6-trimethylaniline exhibits carcinogenicity in mammals despite negative in vitro results. Researchers should combine somatic mutation assays (e.g., Drosophila tests) with DNA binding studies (e.g., radiolabeled MOCA/MMEA) to assess in vivo risks .

Q. What role do 2,4,6-trimethylaniline derivatives play in catalytic systems?

- Methodological Answer : These derivatives act as ligands in transition-metal catalysts. For example, Ru(III) complexes with bis(arylimino)pyridine ligands show efficacy in oxidation reactions. The electron-donating methyl groups enhance metal-ligand stability, while steric effects tune substrate selectivity . Catalytic performance is evaluated via turnover frequency (TOF) and DFT calculations to optimize coordination geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.